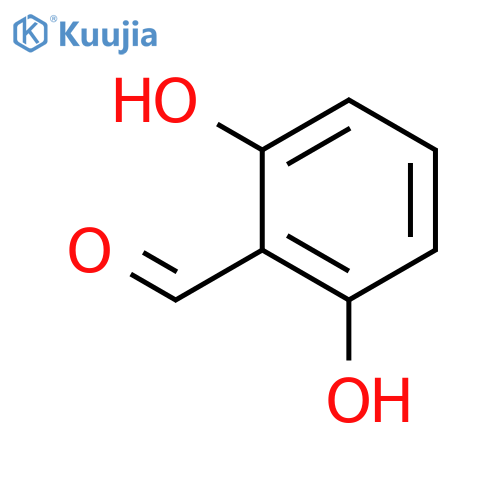Cas no 387-46-2 (2,6-Dihydroxybenzaldehyde)

2,6-Dihydroxybenzaldehyde structure
商品名:2,6-Dihydroxybenzaldehyde
2,6-Dihydroxybenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 2,6-Dihydroxy benzaldehyde
- 2,5-DIFLUOROPHENYLHYDRAZINE HYDROCHLORIDE
- 2,6-bis(oxidanyl)benzaldehyde
- 2,6-Dihydroxy-benzaldehyd
- 2,6-dihydroxy-benzaldehyde
- 6-hydroxysalicylaldehyde
- Benzaldehyde,2,6-dihydroxy
- g-Resorcylaldehyde (7CI,8CI)
- Ranjal
- 2,6-Dihydroxybenzaldehyde
- resorcinol-formaldehyde
- Benzaldehyde, 2,6-dihydroxy-
- Benzaldehyde,2,6-dihydroxy-
- DGXAGETVRDOQFP-UHFFFAOYSA-N
- 1-Nitro-2(trifluoromethyl)benzene
- BCP16333
- FCH832997
- 5013AB
- AS04668
- SY013806
- AX8220378
- ST24038854
- A824267
- 387D46
- 387D462
- Q27121982
- FT-0659071
- Z1198175863
- CS-W001105
- EN300-861906
- 387-46-2
- AKOS006227711
- SCHEMBL311198
- F10457
- CHEMBL3274337
- DTXSID40437750
- K89FJ2AWV2
- MFCD08061915
- YSWG240
- UNII-K89FJ2AWV2
- DS-17274
- CHEBI:50206
- DTXCID20388574
- Benzaldehyde, 2,6-dihydroxy-; ?-Resorcylaldehyde (7CI,8CI); 2,6-Dihydroxybenzaldehyde; 6-Hydroxysalicylaldehyde; Ranjal
-
- MDL: MFCD08061915
- インチ: 1S/C7H6O3/c8-4-5-6(9)2-1-3-7(5)10/h1-4,9-10H
- InChIKey: DGXAGETVRDOQFP-UHFFFAOYSA-N
- ほほえんだ: O([H])C1C([H])=C([H])C([H])=C(C=1C([H])=O)O[H]
計算された属性
- せいみつぶんしりょう: 138.031694g/mol
- ひょうめんでんか: 0
- XLogP3: 1.2
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 回転可能化学結合数: 1
- どういたいしつりょう: 138.031694g/mol
- 単一同位体質量: 138.031694g/mol
- 水素結合トポロジー分子極性表面積: 57.5Ų
- 重原子数: 10
- 複雑さ: 114
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: 1.409
- ゆうかいてん: 154-155 ºC
- ふってん: 223 ºC
- フラッシュポイント: 103 ºC
- 屈折率: 1.674
- PSA: 57.53000
- LogP: 0.91030
- じょうきあつ: No data available
2,6-Dihydroxybenzaldehyde セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P280-P305+P351+P338-P310
- セキュリティの説明: H315 (100%) H318 (100%) H335 (100%)
- ちょぞうじょうけん:Inert atmosphere,Store in freezer, under -20°C
2,6-Dihydroxybenzaldehyde 税関データ
- 税関コード:2912499000
- 税関データ:
中国税関番号:
2912499000概要:
291249900.他のアルデヒド系エーテル類他の酸素含有基を含むアルデヒド類、フェノール類、アルデヒド類。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、テトラホルムアルデヒド外観
要約:
291249900。他のアルデヒドエーテル、アルデヒドフェノール、および他の酸素官能基を有するアルデヒド。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇税率:5.5%。一般関税:30.0%
2,6-Dihydroxybenzaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A181996-5g |
2,6-Dihydroxybenzaldehyde |
387-46-2 | 98% | 5g |
$17.0 | 2025-02-26 | |
| Ambeed | A181996-25g |
2,6-Dihydroxybenzaldehyde |
387-46-2 | 98% | 25g |
$74.0 | 2025-02-26 | |
| ChemScence | CS-W001105-10g |
2,6-Dihydroxybenzaldehyde |
387-46-2 | 99.75% | 10g |
$120.0 | 2022-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1050929-25g |
2,6-Dihydroxybenzaldehyde |
387-46-2 | 98% | 25g |
¥649.00 | 2024-05-15 | |
| abcr | AB400398-1 g |
2,6-Dihydroxybenzaldehyde, 95%; . |
387-46-2 | 95% | 1g |
€93.80 | 2023-04-25 | |
| Chemenu | CM252650-5g |
2,6-Dihydroxybenzaldehyde |
387-46-2 | 95%+ | 5g |
$85 | 2022-06-11 | |
| eNovation Chemicals LLC | D711158-25g |
2,6-Dihydroxybenzaldehyde |
387-46-2 | 97% | 25g |
$300 | 2024-06-05 | |
| abcr | AB400398-10 g |
2,6-Dihydroxybenzaldehyde, 95%; . |
387-46-2 | 95% | 10g |
€220.50 | 2023-04-25 | |
| Enamine | EN300-861906-5.0g |
2,6-dihydroxybenzaldehyde |
387-46-2 | 95.0% | 5.0g |
$150.0 | 2025-03-21 | |
| TRC | D451015-5g |
2,6-Dihydroxybenzaldehyde |
387-46-2 | 5g |
$ 448.00 | 2023-09-07 |
2,6-Dihydroxybenzaldehyde サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:387-46-2)2,6-Dihydroxybenzaldehyde
注文番号:A824267
在庫ステータス:in Stock
はかる:100g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 05:19
価格 ($):266.0
2,6-Dihydroxybenzaldehyde 関連文献
-
Xihua Huang,Jie Liu,Jianfei Sheng,Xianheng Song,Zhibo Du,Mingkang Li,Xuejing Zhang,Yong Zou Green Chem. 2018 20 804
-
Chathura S. Abeywickrama,Yi Pang New J. Chem. 2021 45 9102
-
K. C. Collins,J. E. Schlosburg,J. W. Lockner,P. T. Bremer,B. A. Ellis,K. D. Janda Chem. Commun. 2014 50 4079
-
4. CCXXI.—Experiments on the synthesis of anthocyanins. Part IIIAlexander Robertson,Robert Robinson J. Chem. Soc. 1927 1710
-
5. Regioselective synthesis of 6-substituted 2-hydroxybenzaldehyde: efficient synthesis of the immunomodulator tucaresol and related analoguesBoulos Zacharie,Giorgio Attardo,Nancy Barriault,Christopher Penney J. Chem. Soc. Perkin Trans. 1 1997 2925
387-46-2 (2,6-Dihydroxybenzaldehyde) 関連製品
- 1194-98-5(2,5-Dihydroxybenzaldehyde)
- 708-06-5(2-hydroxynaphthalene-1-carbaldehyde)
- 95-01-2(2,4-Dihydroxybenzaldehyde)
- 15174-69-3(4-Hydroxy-3-methylbenzaldehyde)
- 613-84-3(2-Hydroxy-5-methylbenzaldehyde)
- 487-70-7(2,4,6-Trihydroxybenzaldehyde)
- 24677-78-9(2,3-Dihydroxybenzaldehyde)
- 2144-08-3(2,3,4-Trihydroxybenzaldehyde)
- 2233-18-3(3,5-Dimethyl-4-hydroxybenzaldehyde)
- 6248-20-0(4-Formyl-2-methylresorcinol)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:387-46-2)2,6-Dihydroxybenzaldehyde

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:387-46-2)2,6-Dihydroxybenzaldehyde

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ




